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Compound of Interest

Compound Name: 2H-chromen-5-amine

Cat. No.: B574953

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected spectroscopic data for 2H-
chromen-5-amine. Due to the limited availability of direct experimental data for this specific
compound, this guide utilizes data from the parent 2H-chromene scaffold and related
substituted analogs to predict and cross-reference its spectral characteristics. The information
herein is intended to support researchers in the identification, characterization, and quality
control of novel chromene derivatives.

Data Presentation: Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for relevant reference
compounds. These data points serve as a basis for predicting the spectral features of 2H-
chromen-5-amine.

Table 1: *H NMR Spectroscopic Data
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Compound Name Solvent

Chemical Shift ()
ppm and Reference

Multiplicity

Predicted 2H-
) CDCIs
chromen-5-amine

Aromatic Protons (H6,
H7, H8): ~6.5-7.2 ppm
(complex
multiplets)Vinyl
Protons (H3, H4):
~5.6-6.5 ppm
(doublets)Methylene
Protons (H2): ~4.7
ppm (doublet or

Inferred

multiplet)Amine
Protons (NH2): Broad

singlet, variable shift

4-hydroxy-2H-

Not specified
chromene

Not specified in

[1]

abstract

Table 2: 13C NMR Spectroscopic Data
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Chemical Shift (8)

Compound Name Solvent Reference
pPpm
Aromatic C-NHz (C5):
~140-150 ppmOther
Aromatic Carbons:
~110-130 ppmVinyl
Predicted 2H- PP Y
) CDCls Carbons (C3, C4): Inferred
chromen-5-amine
~120-130
ppmMethylene
Carbon (C2): ~65-75
ppm
7-(diethylamino)-2-
0x0-2H-chromene-3- N Full spectrum
) ) Not specified ) ) [2]
carboxylic acid available in source
ethylester
4-hydroxy-2H- N Full spectrum
Not specified [3]

chromen-2-one

available in source

Table 3: FT-IR Spectroscopic Data
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Compound Name Technique

Key Absorption
Reference
Bands (cm™?)

Predicted 2H-

chromen-5-amine

KBr Pellet or Thin Film

N-H Stretching: 3300-
3500 (two bands for
primary amine)C-H
Aromatic Stretching:
~3000-3100C-H
Aliphatic Stretching:
~2850-2950C=C
Aromatic Stretching:
~1500-1600C-N
Stretching: ~1250-
1350C-O-C
Stretching: ~1200-
1250

Inferred

Allyl 7-

(diethylamino)-2-oxo-

2972 (C-H), 1729,
1685 (C=0), 1585

ATR [4]
2H-chromene-3- (arom.), 1216, 1185,
carboxylate 1114 (C-0O)
Table 4: Mass Spectrometry Data
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Compound Name lonization Method

Key Fragments
(m/z) and Reference

Interpretation

Predicted 2H- Electron lonization

chromen-5-amine (ED

Molecular lon (M™*):

Expected at m/z =

147Major Fragments:
Retro-Diels-Alder

fragmentation is

common for inferred
chromenes. Loss of

the amino group and

fragments from the

pyran ring.

Carbazole-derived
Electrospray
2H-chromenes

Major fragmentation
occurs by cleavage of
the y-bond relative to
the carbocation
[5]
center. Common
losses include CHs,
CO, and the phenyl

ring.[5]

3-Nitro-2H-chromenes  Electron Impact (EI)

The molecular ion
peak is typically [6]
appreciable.[6]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data

for organic compounds like 2H-chromen-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H and 3C NMR Spectroscopy:
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o Sample Preparation: Dissolve 5-25 mg of the sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-de, Acetone-ds) in a clean, dry NMR tube. The
choice of solvent depends on the solubility of the compound.

o Instrumentation: The spectra are recorded on a standard NMR spectrometer (e.g., 300,
400, or 500 MHz).

o H NMR Acquisition: A typical *H NMR experiment involves a 90° pulse, an acquisition time
of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative results, a longer
relaxation delay is used.

o 13C NMR Acquisition: Due to the low natural abundance of 13C, a larger number of scans
are required. Proton decoupling is typically used to simplify the spectrum and improve the
signal-to-noise ratio.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to
obtain the spectrum. Phase and baseline corrections are applied, and the chemical shifts
are referenced to an internal standard (e.g., Tetramethylsilane - TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy
o Attenuated Total Reflectance (ATR):

o Sample Preparation: A small amount of the solid or liquid sample is placed directly onto
the ATR crystal (e.g., diamond or germanium).

o Data Acquisition: The IR beam is passed through the ATR crystal, and the spectrum is
recorded. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The
spectrum is usually collected in the range of 4000-400 cm~1.

o KBr Pellet (for solid samples):

o Sample Preparation: A few milligrams of the solid sample are ground with anhydrous
potassium bromide (KBr) in a mortar and pestle. The mixture is then pressed into a thin,
transparent pellet using a hydraulic press.
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o Data Acquisition: The KBr pellet is placed in the sample holder of the FT-IR spectrometer,
and the spectrum is recorded.

Mass Spectrometry (MS)

o Electron lonization (El) Mass Spectrometry:

o Sample Introduction: A small amount of the sample is introduced into the mass
spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC)
for volatile compounds. The sample is vaporized in the ion source.

o lonization: The vaporized molecules are bombarded with a high-energy electron beam
(typically 70 eV), causing ionization and fragmentation.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, showing
the relative abundance of each ion.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic
analysis of 2H-chromen-5-amine.
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Caption: Workflow for the synthesis and spectroscopic characterization of 2H-chromen-5-
amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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